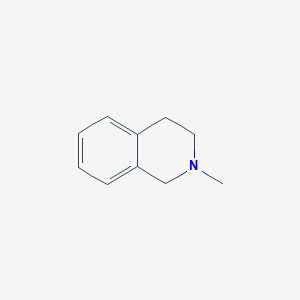

2-Methyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine with the chemical formula C10H13N. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the earliest methods for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives, including 2-Methyl-1,2,3,4-tetrahydroisoquinoline, was described by Pictet and Spengler in 1911. This method involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C, yielding the desired product in 40% yield . Later modifications of this method replaced dimethoxymethane with aldehydes to produce substituted tetrahydroisoquinolines .

Industrial Production Methods

Industrial production methods for this compound typically involve catalytic hydrogenation of isoquinoline derivatives. For example, a method involving the use of a palladium-platinum catalyst on carbon has been described, where the catalyst is prepared by dissolving palladium chloride and hexachloroplatinic acid in deionized water, followed by reduction with sodium borohydride .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atom .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

2-MTIQ serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact with biological systems effectively, making it a candidate for developing drugs aimed at conditions such as Parkinson's disease and Alzheimer's disease .

Case Study: Neuroprotective Agents

Research has indicated that derivatives of 2-MTIQ exhibit neuroprotective effects. For instance, studies on chronic administration in animal models have shown that 2-MTIQ can influence neuronal health and may help mitigate the effects of neurotoxins associated with parkinsonism .

Neuroprotective Research

Mechanisms of Action

The compound has been studied for its potential to protect neurons from degeneration. It has been shown to modulate dopaminergic pathways and may counteract the effects of neurotoxic substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce parkinsonian symptoms .

Data Table: Neuroprotective Effects of 2-MTIQ

| Study | Model | Findings |

|---|---|---|

| Tasaki et al., 1991 | Rodent | Inhibition of MPTP-induced bradykinesia |

| Pietraszek et al., 2009 | Various disease models | Restoration of altered monoamine levels |

| Antkiewicz-Michaluk et al., 2003 | Rodent | Attenuation of rotenone-induced neurotoxicity |

Analytical Chemistry

Quality Control Applications

2-MTIQ is utilized in analytical methods for detecting and quantifying isoquinoline derivatives. Its application in pharmaceutical manufacturing ensures the quality control of products containing isoquinoline structures .

Methodology Example

A liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for the qualitative detection of tetrahydroisoquinolines, including 2-MTIQ. This method aids in analyzing complex biological samples from humans and animals .

Biochemical Studies

Enzyme Interaction Research

In biochemical assays, 2-MTIQ plays a vital role in exploring enzyme interactions. This research helps elucidate metabolic pathways and drug mechanisms, providing insights into how compounds affect biological systems .

Example Study: Enzyme Inhibition

Studies have demonstrated that 2-MTIQ can inhibit certain enzymes involved in metabolic processes, leading to potential therapeutic applications in metabolic disorders .

Natural Product Synthesis

Synthesis of Analogues

The compound is employed in synthesizing natural product analogs that can lead to the discovery of novel therapeutic agents with enhanced efficacy. This application is particularly relevant in the field of drug discovery where structural modifications can yield compounds with improved pharmacological profiles .

Mécanisme D'action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby exerting neuroprotective effects . Additionally, it can modulate the activity of neurotransmitter receptors, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

2-Methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl group at the 2-position.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group at the nitrogen atom.

2,3-Dihydro-1H-isoquinoline: A partially saturated derivative of isoquinoline.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Activité Biologique

2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-MeTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of 2-MeTIQ, exploring its neuroprotective effects, potential therapeutic applications, and underlying mechanisms of action.

Structural Overview

2-MeTIQ is a bicyclic compound characterized by a tetrahydroisoquinoline skeleton. Its molecular formula is , and it can be synthesized through various chemical processes, including methylation of 1,2,3,4-tetrahydroisoquinoline.

Neuroprotective Effects

Research indicates that 2-MeTIQ exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Parkinson's disease. It has been shown to counteract neurotoxic effects induced by agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce parkinsonian symptoms in animal models. In particular:

- Mechanism of Action : 2-MeTIQ appears to modulate dopaminergic neurotransmission and enhance the levels of monoamines such as dopamine and serotonin in the brain. This modulation is crucial in conditions characterized by dopaminergic deficits .

- Case Studies : In rodent models, administration of 2-MeTIQ has been associated with improvements in motor function and reductions in bradykinesia and other parkinsonian symptoms .

Analgesic Properties

In addition to its neuroprotective effects, 2-MeTIQ has demonstrated analgesic properties. A study highlighted its ability to alleviate diabetic neuropathic pain in mice:

- Experimental Findings : Acute administration of 2-MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia in streptozotocin-induced diabetic mice. These effects were comparable to standard analgesics like gabapentin .

- Neurotransmitter Modulation : The compound was found to restore altered levels of serotonin and dopamine in various brain regions affected by diabetes .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is often linked to their structural characteristics. The presence of specific functional groups can enhance or diminish their pharmacological effects:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1MeTIQ) | Neuroprotective and anti-addictive | Stronger neuroprotective effects than TIQ |

| This compound (2-MeTIQ) | Analgesic and neuroprotective | Effective against pain and motor deficits |

| 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1-BnTIQ) | Potentially neurotoxic | Differing effects compared to methyl derivatives |

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXSVGVQGFPNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53112-33-7 (hydrochloride) | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00167086 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612-65-3 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.